molecular formula C17H18N8O4 B12742054 5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate CAS No. 268541-28-2

5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate

Cat. No.: B12742054
CAS No.: 268541-28-2
M. Wt: 398.4 g/mol
InChI Key: KFZXNQOVHVSRLZ-UHFFFAOYSA-N
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Description

5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features multiple rings, including triazole and oxazole, which are known for their diverse biological activities. The presence of these rings makes the compound a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate involves multiple steps, starting with the preparation of the triazole and oxazole rings. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids. The oxazole ring is typically formed via a cyclodehydration reaction of α-hydroxy ketones with amides .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups such as halides or amines .

Scientific Research Applications

5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and oxazole rings can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of biological pathways. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate apart is its unique combination of triazole and oxazole rings, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

268541-28-2

Molecular Formula

C17H18N8O4

Molecular Weight

398.4 g/mol

IUPAC Name

5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate

InChI

InChI=1S/C17H14N8O2.2H2O/c1-10-7-14(22-27-10)16-20-19-15-12-5-3-4-6-13(12)17(21-25(15)16)26-9-11-8-24(2)23-18-11;;/h3-8H,9H2,1-2H3;2*1H2

InChI Key

KFZXNQOVHVSRLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC5=CN(N=N5)C.O.O

Origin of Product

United States

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